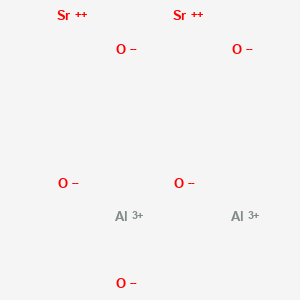

Dialuminum;distrontium;oxygen(2-)

Description

Dialuminum;distrontium;oxygen(2−), commonly referred to as strontium aluminate (Al₂SrO₄), is an inorganic compound composed of aluminum (Al³⁺), strontium (Sr²⁺), and oxygen (O²⁻) ions. It is recognized by its IUPAC name and alternative synonyms such as dialuminum distrontium oxygen(−2) anion or strontium aluminate . Key properties include:

Propriétés

IUPAC Name |

dialuminum;distrontium;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.5O.2Sr/q2*+3;5*-2;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWBQFMGIFLWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Sr+2].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O5Sr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12004-37-4 | |

| Record name | Aluminum strontium oxide (Al2SrO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012004374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dialuminum;distrontium;oxygen(2-) can be synthesized through various methods, including solid-state reactions and sol-gel processes. In the solid-state reaction method, aluminum oxide and strontium oxide are mixed in stoichiometric ratios and heated at high temperatures (around 1200-1400°C) in an inert atmosphere to form the desired compound . The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, followed by calcination at elevated temperatures to obtain the final product .

Industrial Production Methods

Industrial production of dialuminum;distrontium;oxygen(2-) typically involves large-scale solid-state reactions due to their simplicity and cost-effectiveness. The raw materials, aluminum oxide and strontium oxide, are readily available and can be processed in large quantities using high-temperature furnaces .

Analyse Des Réactions Chimiques

Types of Reactions

Dialuminum;distrontium;oxygen(2-) undergoes various chemical reactions, including:

Oxidation: The compound can react with oxygen to form higher oxides.

Reduction: It can be reduced by hydrogen or carbon to form lower oxides or elemental metals.

Substitution: The compound can undergo substitution reactions with other metal oxides to form mixed oxides.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, carbon, and other metal oxides. The reactions typically occur at high temperatures (above 1000°C) to ensure complete conversion .

Major Products Formed

The major products formed from these reactions include higher oxides, lower oxides, and mixed metal oxides, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Dialuminum;distrontium;oxygen(2-) has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.

Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioimaging.

Medicine: Explored for its potential therapeutic effects, including its use in bone regeneration and repair.

Industry: Utilized in the production of advanced materials, such as ceramics and phosphors, due to its luminescent properties.

Mécanisme D'action

The mechanism of action of dialuminum;distrontium;oxygen(2-) involves its interaction with molecular targets and pathways in various applications. In catalysis, the compound provides active sites for chemical reactions, enhancing reaction rates and selectivity . In biomedical applications, it interacts with biological molecules and cells, facilitating drug delivery and imaging . The exact molecular targets and pathways depend on the specific application and conditions.

Comparaison Avec Des Composés Similaires

Aluminum Oxide (Al₂O₃)

Sodium Aluminate (Na₂Al₂O₄)

Dipotassium Dialuminum Borate (K₂Al₂B₂O₇)

Hexacalcium Hexaoxotris[sulfato(2−)]dialuminate(12−) (Ca₆Al₂(SO₄)₆O₆)

Aluminum Tungsten Oxide (Al₂W₃O₁₂)

- Formula : Al₂W₃O₁₂ .

- Structure : Mixed-metal oxide with W⁶⁺ and Al³⁺ in octahedral/tetrahedral sites.

- Properties :

Comparative Data Table

Research Findings and Implications

- Structural Insights: Strontium aluminate’s lack of detailed crystallographic data in the evidence highlights a research gap. Comparatively, K₂Al₂B₂O₇’s non-linear optical structure is well-documented .

- solid-state systems .

- Catalytic Potential: Dialuminum oxide clusters (e.g., in ) demonstrate hydrogen dissociation activity, but Al₂SrO₄’s catalytic properties remain unexplored in the provided data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.